![molecular formula C19H25F3N2O B2600559 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 954020-02-1](/img/structure/B2600559.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a cyclopentyl group, and a trifluoromethyl-substituted benzamide moiety, making it an interesting subject for chemical research and industrial applications.
作用機序
Target of action
Benzamides and piperidines are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific structure and functional groups.
Mode of action
The interaction of benzamides and piperidines with their targets often involves binding to a specific site on the target, which can modulate the target’s activity . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical pathways
Benzamides and piperidines can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “this compound” would be related to its specific target(s).
Pharmacokinetics
The ADME properties of benzamides and piperidines can vary widely, depending on their specific structures . The pharmacokinetics of “this compound” would need to be studied experimentally.
Result of action
The molecular and cellular effects of benzamides and piperidines can include changes in enzyme activity, receptor signaling, and ion channel function . The specific effects of “this compound” would depend on its specific target(s) and mode of action.
Action environment
Environmental factors can influence the action, efficacy, and stability of benzamides and piperidines . The influence of environmental factors on “this compound” would need to be determined through experimental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopentyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the piperidine ring with a cyclopentyl halide.
Attachment of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
類似化合物との比較
Similar Compounds
- N-[(1-cyclohexylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(difluoromethyl)benzamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O/c20-19(21,22)16-5-3-4-15(12-16)18(25)23-13-14-8-10-24(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUECBQGCCZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
![N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2600477.png)
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)
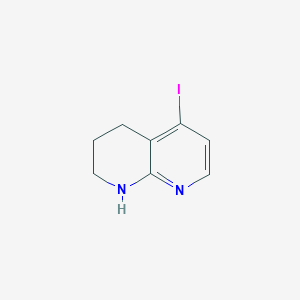
![N-(4-methylphenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2600482.png)
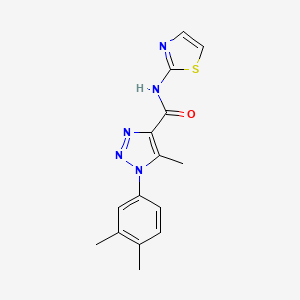
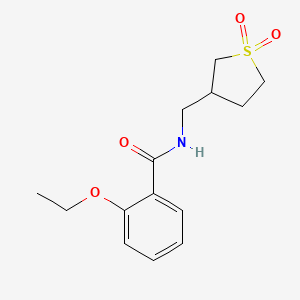
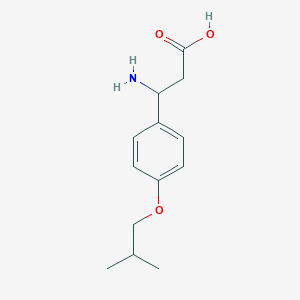
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2600493.png)
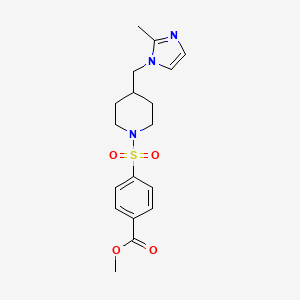
![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)
